molecular formula C23H27NO6 B3919086 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]

1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]

Cat. No. B3919086
M. Wt: 413.5 g/mol
InChI Key: VBBBBOOVJDSUEY-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], also known as MMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMB is a chelator that binds to metal ions, making it a useful tool for studying metal-dependent enzymes and processes.

Mechanism of Action

1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] works by binding to metal ions, which can affect the activity of metal-dependent enzymes and processes. By chelating metal ions, 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can inhibit the activity of metal-dependent enzymes, leading to a better understanding of their function and potential therapeutic applications.
Biochemical and Physiological Effects:
1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been shown to have a range of biochemical and physiological effects, including the inhibition of metal-dependent enzymes and the modulation of metal ion concentrations in biological systems. 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has also been shown to have antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in lab experiments is its ability to selectively bind to metal ions, making it a useful tool for studying metal-dependent enzymes and processes. However, 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can also have non-specific effects on biological systems, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], including the development of new synthetic methods for producing 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] and the exploration of its potential therapeutic applications. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] and its potential limitations in lab experiments.

Scientific Research Applications

1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been used in a variety of scientific research applications, including studies on metal-dependent enzymes, such as metalloproteases and metalloenzymes. 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can also be used to study the effects of metal ions on biological systems, including the role of metal ions in disease processes.

properties

IUPAC Name

[(E)-[1-oxo-1-(2,4,6-trimethylphenyl)butan-2-ylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-8-17(21(25)20-14(3)9-13(2)10-15(20)4)24-30-23(26)16-11-18(27-5)22(29-7)19(12-16)28-6/h9-12H,8H2,1-7H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBBBOOVJDSUEY-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[1-oxo-1-(2,4,6-trimethylphenyl)butan-2-ylidene]amino] 3,4,5-trimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.